molecular formula C16H20N2O B7092396 2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide

2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide

Cat. No.: B7092396
M. Wt: 256.34 g/mol
InChI Key: DFONXKNYCRPLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide typically involves the reaction of 1-methylindole with appropriate reagents to introduce the butanamide moiety. One common method involves the use of phenylhydrazine hydrochloride and methanesulfonic acid under reflux conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-4-12(2)16(19)17-10-9-13-11-18(3)15-8-6-5-7-14(13)15/h5-8,11H,2,4,9-10H2,1,3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFONXKNYCRPLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C(=O)NCCC1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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